TEAD-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H33N3O3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

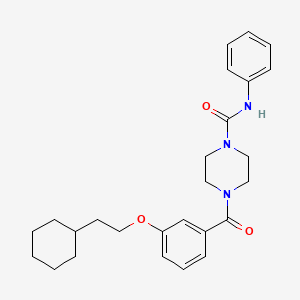

4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide |

InChI |

InChI=1S/C26H33N3O3/c30-25(22-10-7-13-24(20-22)32-19-14-21-8-3-1-4-9-21)28-15-17-29(18-16-28)26(31)27-23-11-5-2-6-12-23/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,31) |

InChI Key |

LWLAYULJAJMPKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-8, also identified as TM2 in foundational research, is a novel, potent, and reversible pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor. It represents a significant advancement in the therapeutic targeting of the Hippo signaling pathway, which is frequently dysregulated in various cancers. This technical guide elucidates the core mechanism of action of this compound, detailing its unique binding mode, its impact on TEAD auto-palmitoylation, and the subsequent disruption of the YAP/TAZ-TEAD transcriptional complex. This document provides a comprehensive resource, including quantitative data on its activity and detailed experimental protocols, to support further research and drug development efforts in this area.

Core Mechanism of Action

This compound exerts its inhibitory effect on the Hippo pathway by directly targeting the TEAD family of transcription factors (TEAD1-4). Unlike conventional approaches that aim to disrupt the protein-protein interaction between YAP/TAZ and TEAD at their interface, this compound employs a novel mechanism centered on the inhibition of a crucial post-translational modification of TEAD proteins: auto-palmitoylation.

The binding of this compound to TEAD transcription factors prevents their auto-palmitoylation, a process essential for their stability and subsequent interaction with the transcriptional co-activators YAP and TAZ.[1] By inhibiting this lipid modification, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes that drive cell proliferation and survival.[2][3]

Novel Binding Mode

Co-crystal structure analysis of this compound (TM2) in complex with the human TEAD2 YAP-binding domain (YBD) has revealed a unique binding mode. The inhibitor occupies not only the conserved hydrophobic palmitate-binding pocket (PBP) but also extends into a previously uncharacterized hydrophilic side pocket.[1][2][3] This novel interaction induces significant conformational changes in the side chains of adjacent residues, creating a distinct binding interface.[2] This expanded understanding of the TEAD binding pocket opens new avenues for the design of next-generation TEAD inhibitors with improved potency and selectivity.

Inhibition of TEAD Auto-Palmitoylation

The primary biochemical consequence of this compound binding is the potent inhibition of TEAD auto-palmitoylation. This reversible inhibition occurs at nanomolar concentrations and affects all TEAD isoforms (pan-TEAD inhibition).[2][3] The prevention of palmitoylation destabilizes the TEAD proteins and directly interferes with their ability to bind with YAP and TAZ, thus abrogating their transcriptional co-activation function.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound (TM2) as reported in the primary literature.

Table 1: In Vitro Inhibition of TEAD Auto-Palmitoylation

| TEAD Isoform | IC50 (nM) |

| TEAD2 | 15.7 ± 2.1 |

| TEAD4 | 25.3 ± 3.5 |

| TEAD1 | 38.9 ± 4.2 |

| TEAD3 | 45.1 ± 5.6 |

| Data from Hu L, et al. eLife. 2022. |

Table 2: Cellular Activity - Inhibition of TEAD Palmitoylation

| Cell Line | IC50 (nM) |

| NCI-H226 | 78.5 ± 8.2 |

| Data from Hu L, et al. eLife. 2022. |

Table 3: Anti-proliferative Activity

| Cell Line | IC50 (µM) |

| NCI-H226 | 0.21 ± 0.03 |

| MSTO-211H | 0.35 ± 0.04 |

| Data from Hu L, et al. eLife. 2022. |

Signaling Pathways and Experimental Workflows

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of YAP and TAZ, which then bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.

Mechanism of this compound Action

This compound binds to a novel pocket on TEAD, preventing the binding of Palmitoyl-CoA and subsequent auto-palmitoylation. This leads to the disruption of the YAP/TAZ-TEAD complex formation.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound (TM2).

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD proteins.

-

Proteins: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 YAP-binding domains (YBDs).

-

Substrate: Alkyne-palmitoyl-CoA.

-

Procedure:

-

Recombinant TEAD-YBD is incubated with varying concentrations of this compound.

-

Alkyne-palmitoyl-CoA is added to initiate the auto-palmitoylation reaction.

-

The reaction is stopped, and the palmitoylated TEAD is conjugated to biotin-azide via a click chemistry reaction.

-

The biotinylated TEAD is captured on a streptavidin-coated plate.

-

The amount of captured TEAD is quantified using an anti-TEAD antibody and a colorimetric or fluorometric secondary antibody.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular TEAD Palmitoylation Assay

This assay assesses the inhibition of TEAD palmitoylation by this compound in a cellular context.

-

Cell Line: NCI-H226 (human mesothelioma cell line with high YAP/TAZ activity).

-

Metabolic Labeling: Cells are incubated with an alkyne-palmitate analog.

-

Procedure:

-

NCI-H226 cells are treated with a range of this compound concentrations.

-

Cells are then incubated with the alkyne-palmitate analog to allow for its incorporation into TEAD.

-

Cells are lysed, and TEAD proteins are immunoprecipitated.

-

The alkyne-labeled TEAD is conjugated to a reporter tag (e.g., biotin-azide) via click chemistry.

-

The level of palmitoylated TEAD is detected by western blotting for the reporter tag.

-

-

Data Analysis: The intensity of the bands is quantified, and IC50 values are determined from the dose-response curve.

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Lines: NCI-H226, MSTO-211H (mesothelioma cell lines).

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound.

-

After a 72-hour incubation period, the cell viability reagent is added.

-

Luminescence is measured, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves.

RNA-Sequencing (RNA-seq)

RNA-seq is used to analyze the global transcriptional changes induced by this compound treatment.

-

Cell Line: NCI-H226.

-

Treatment: Cells are treated with this compound at a concentration that effectively inhibits TEAD palmitoylation.

-

Procedure:

-

Total RNA is extracted from treated and control cells.

-

RNA quality is assessed, and libraries are prepared using a standard RNA-seq library preparation kit.

-

Sequencing is performed on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Sequencing reads are aligned to the human reference genome.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.

-

Gene set enrichment analysis (GSEA) is used to determine if YAP/TAZ target gene signatures are enriched in the downregulated genes.

-

Conclusion

This compound is a pioneering reversible pan-TEAD inhibitor that operates through a novel mechanism of action. By binding to a previously unidentified side pocket on TEAD proteins, it potently inhibits their auto-palmitoylation, leading to the disruption of the oncogenic YAP/TAZ-TEAD transcriptional complex. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting TEAD palmitoylation in cancers with aberrant Hippo pathway signaling. The unique binding mode of this compound also offers a new blueprint for the structure-based design of future TEAD-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]

- 3. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

TEAD-IN-8: A Technical Guide to a Novel Reversible TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8 (also referred to as TM2 in primary literature) is a potent and reversible small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] As central mediators of the Hippo signaling pathway, TEAD proteins, in complex with the coactivators YAP and TAZ, play a critical role in regulating gene expression programs that drive cell proliferation, survival, and tumorigenesis.[1][2][3][4] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a frequent event in various human cancers, making the TEADs attractive therapeutic targets.[2][3][4] this compound distinguishes itself by binding to a novel, hydrophilic side pocket adjacent to the conserved palmitate-binding pocket of TEAD proteins, representing a new class of reversible pan-TEAD inhibitors.[1][2] This document provides a comprehensive overview of the structure, function, and experimental characterization of this compound.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable small molecule with the following properties:

| Property | Value |

| Chemical Formula | C₂₆H₃₃N₃O₃ |

| Molecular Weight | 435.56 g/mol |

| CAS Number | 1008768-41-9 |

The chemical structure of this compound is characterized by a 4-benzoyl-piperazine-1-carboxamide scaffold.[1][2]

Mechanism of Action and Function

This compound functions as a potent inhibitor of TEAD auto-palmitoylation, a post-translational modification essential for the stable interaction between TEAD and its coactivators YAP and TAZ.[1][2][5][6] By inhibiting this process, this compound effectively disrupts the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex, leading to the suppression of downstream target gene expression and subsequent inhibition of cancer cell proliferation.[1][2]

Crystallographic studies have revealed that this compound binds to the YAP-binding domain (YBD) of TEAD2 in a novel mode. While a cyclohexyl group of the inhibitor occupies the hydrophobic palmitate-binding pocket, a urea (B33335) moiety extends into a previously uncharacterized hydrophilic side pocket.[1][2] This unique binding mode contributes to its high potency and reversibility.[1][2]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays.

| Assay | Target | IC₅₀ (nM) | Reference |

| In vitro TEAD auto-palmitoylation | TEAD2 | 156 | [2] |

| In vitro TEAD auto-palmitoylation | TEAD4 | 38 | [2] |

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. This compound intervenes at the terminal step of this pathway.

Caption: The Hippo Signaling Pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary literature are provided below.

In Vitro TEAD Auto-Palmitoylation Assay

This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Workflow:

References

- 1. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]

- 2. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]

- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TEAD-IN-8 in the Hippo Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in various cancers, making it a prime target for therapeutic intervention. The transcriptional coactivators YAP and TAZ, downstream effectors of the Hippo pathway, exert their oncogenic functions primarily through interaction with the TEA domain (TEAD) family of transcription factors. TEAD-IN-8 (also referred to as TM2) is a novel, potent, and reversible pan-TEAD inhibitor that disrupts the YAP/TAZ-TEAD interaction by inhibiting the auto-palmitoylation of TEAD proteins. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Hippo Pathway and the Role of TEAD

The Hippo signaling pathway is a kinase cascade that, in its "on" state, phosphorylates and inactivates the transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][3] When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to various transcription factors, most notably the TEAD family of proteins (TEAD1-4).[4][5] This interaction is crucial for the transcription of genes that promote cell proliferation, survival, and inhibit apoptosis.

TEAD proteins themselves are subject to post-translational modification, specifically auto-palmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This modification is essential for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, targeting this lipid-binding pocket to inhibit TEAD auto-palmitoylation has emerged as a promising strategy for disrupting the oncogenic output of the Hippo pathway.

This compound is a novel small molecule inhibitor designed to target this central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation and subsequent interaction with YAP/TAZ.

Mechanism of Action of this compound

This compound functions as a reversible, pan-TEAD inhibitor. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation. By binding to the central lipid-binding pocket of TEAD proteins, this compound prevents the covalent attachment of palmitate. This has two major downstream consequences:

-

Disruption of the YAP/TAZ-TEAD Interaction: Palmitoylation is a prerequisite for a stable and functional interaction between TEAD and its coactivators YAP and TAZ. By inhibiting this modification, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.

-

Destabilization of TEAD Proteins: The binding of palmitate to the central pocket contributes to the overall stability of TEAD proteins. Inhibition of palmitoylation by this compound leads to the destabilization and subsequent degradation of TEADs.

This dual mechanism leads to the suppression of TEAD-dependent gene transcription and, consequently, the inhibition of proliferation in cancer cells that are reliant on YAP/TAZ-TEAD signaling.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (TM2) from in vitro and cell-based assays as reported by Hu L, et al. (2022).

| Assay | TEAD Isoform | IC50 (nM) |

| TEAD Auto-palmitoylation | TEAD2 | 25.3 |

| TEAD4 | 38.7 |

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| NCI-H226 | Mesothelioma | Cell Viability | 150 |

| MSTO-211H | Mesothelioma | Cell Viability | 250 |

| NCI-H2052 | Mesothelioma | Cell Viability | 300 |

| NCI-H28 | Mesothelioma | Cell Viability | >10,000 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assays

This assay is used to screen for and quantify the inhibition of TEAD auto-palmitoylation by small molecules.

Principle: Recombinant TEAD protein is incubated with an alkyne-tagged palmitoyl-CoA analog. If auto-palmitoylation occurs, the alkyne tag is incorporated into the TEAD protein. This is followed by a "click" reaction where an azide-containing reporter molecule (e.g., biotin-azide) is covalently attached to the alkyne tag. The resulting biotinylated TEAD can then be detected and quantified using a standard ELISA protocol with a streptavidin-HRP conjugate and a colorimetric substrate.

Protocol:

-

Coating: Coat a 96-well high-binding plate with recombinant TEAD protein (e.g., TEAD2 or TEAD4 YAP-binding domain) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Inhibitor Incubation: Add serial dilutions of this compound or control compounds to the wells and incubate for 30 minutes at room temperature.

-

Palmitoylation Reaction: Add the alkyne-palmitoyl-CoA analog to a final concentration of 2 µM and incubate for 1 hour at room temperature to allow for auto-palmitoylation.

-

Washing: Wash the plate three times with wash buffer.

-

Click Reaction: Add the click reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Readout: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Readout: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and calculate IC50 values using a non-linear regression model.

In Vivo Assays

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Preparation: Culture NCI-H226 cells to ~80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations of Pathways and Workflows

Caption: The core kinase cascade of the Hippo signaling pathway.

Caption: Mechanism of action of this compound on TEAD auto-palmitoylation.

References

TEAD-IN-8: A Technical Guide to its Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8, also referred to as TM2, is a novel, potent, and reversible small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4] As the core mediators of the Hippo signaling pathway's transcriptional output, TEAD proteins, in complex with the coactivators YAP and TAZ, play a critical role in regulating the expression of genes involved in cell proliferation, survival, and organ size. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a key driver in the development and progression of various cancers. This compound presents a promising therapeutic strategy by directly targeting TEAD function and disrupting its transcriptional activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on gene transcription, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of TEAD Auto-palmitoylation

The primary mechanism of action of this compound is the inhibition of TEAD auto-palmitoylation. Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD lipid-binding pocket, is essential for the stable association of TEAD with YAP/TAZ. By binding to this pocket, this compound prevents this critical post-translational modification, thereby disrupting the formation of the functional TEAD-YAP/TAZ transcriptional complex.

A co-crystal structure of this compound (TM2) in complex with the YAP-binding domain of TEAD2 has revealed a novel binding mode. The inhibitor occupies not only the known hydrophobic lipid-binding pocket but also extends into an adjacent hydrophilic side pocket. This unique interaction leads to significant conformational changes in the interacting amino acid residues, providing a structural basis for its potent inhibitory activity.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Assay | TEAD Isoform | IC50 Value (nM) | Reference |

| In Vitro Auto-palmitoylation | TEAD4 | 38 | |

| In Vitro Auto-palmitoylation | TEAD2 | 156 |

Table 1: Biochemical Inhibition of TEAD Auto-palmitoylation by this compound (TM2)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| NCI-H226 | Malignant Pleural Mesothelioma | ~1 | N/A |

| SNU-1079 | Biliary Cancer | ~1 | N/A |

| OVCAR-8 | Ovarian Cancer | >10 | N/A |

Table 2: Anti-proliferative Activity of this compound (TM2) in Cancer Cell Lines (Note: Specific IC50 values from the primary publication were presented graphically; precise numerical values are estimations from these graphs).

Effect on Gene Transcription

This compound potently and specifically suppresses the transcriptional activity of the TEAD-YAP complex. RNA sequencing (RNA-seq) analysis in YAP-dependent cancer cell lines treated with this compound revealed a significant downregulation of canonical Hippo pathway target genes.

| Gene | Fold Change (this compound Treatment) | Function | Reference |

| CTGF | Downregulated | Cell adhesion, proliferation, angiogenesis | N/A |

| CYR61 | Downregulated | Cell adhesion, migration, proliferation | N/A |

| ANKRD1 | Downregulated | Transcriptional regulation, cell signaling | N/A |

Table 3: Effect of this compound (TM2) on the Expression of Key TEAD-YAP Target Genes (Note: The primary publication describes a significant suppression of the YAP transcriptional signature, with CTGF and CYR61 being well-established targets. Specific fold-change values require direct access to the RNA-seq supplementary data).

Experimental Protocols

In Vitro TEAD Auto-palmitoylation Assay

This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD protein.

Materials:

-

Recombinant human TEAD protein (e.g., TEAD2 or TEAD4)

-

Palmitoyl-CoA

-

This compound (TM2) at various concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-TEAD antibody

Procedure:

-

Prepare a reaction mixture containing recombinant TEAD protein and reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the level of TEAD protein using a specific anti-TEAD antibody and a suitable detection method (e.g., chemiluminescence).

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

YAP-dependent cancer cell lines (e.g., NCI-H226, SNU-1079) and control cell lines (e.g., OVCAR-8)

-

Cell culture medium and supplements

-

This compound (TM2) at various concentrations

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow for the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

RNA Sequencing (RNA-seq) Analysis

This protocol outlines the steps for analyzing global gene expression changes in response to this compound treatment.

Procedure:

-

Culture YAP-dependent cancer cells and treat with this compound or vehicle control for a defined time period (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from the extracted RNA.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including:

-

Quality control of raw reads.

-

Alignment of reads to a reference genome.

-

Quantification of gene expression levels.

-

Differential gene expression analysis between this compound treated and control samples.

-

Gene set enrichment analysis (GSEA) to identify enriched pathways and gene signatures.

-

Mandatory Visualizations

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

References

- 1. tead auto-palmitoylation — TargetMol Chemicals [targetmol.com]

- 2. TM2 TEAD inhibitor Supplier | CAS 1008768-41-9 | Tocris Bioscience [tocris.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Specificity of TEAD-IN-8 for TEAD Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of TEAD-IN-8, a novel inhibitor of the TEA Domain (TEAD) family of transcription factors. The TEAD proteins (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, and their dysregulation is implicated in various cancers. Understanding the precise binding characteristics and potential off-target effects of inhibitors like this compound is paramount for its development as a chemical probe and potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Specificity

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound and related compounds against the four human TEAD paralogs.

Table 1: In Vitro Inhibitory Activity of this compound (TM2) against TEAD Palmitoylation

| TEAD Paralog | IC50 (nM) | Assay Type | Reference |

| TEAD2 | 156 | In vitro palmitoylation assay | [1] |

| TEAD4 | 38 | In vitro palmitoylation assay | [1] |

| TEAD1 | Data not explicitly reported for this compound (TM2). A precursor compound, DC-TEADin1072, showed an IC50 of 610 nM. | In vitro palmitoylation assay | [2] |

| TEAD3 | Data not explicitly reported for this compound (TM2). A precursor compound, DC-TEADin1072, showed an IC50 of 580 nM. | In vitro palmitoylation assay | [2] |

Note: this compound (TM2) was developed through optimization of a chemical series that includes DC-TEADin1072. While direct IC50 values for this compound against TEAD1 and TEAD3 are not provided in the primary literature, its development from a pan-TEAD inhibitor scaffold suggests activity against all four paralogs.

Table 2: Comparative Pan-TEAD Inhibitor Activity

For comparative purposes, the activity of a known pan-TEAD inhibitor, ISM-6331, is presented below. This provides context for the level of potency and pan-isoform activity that can be achieved.

| TEAD Paralog | ISM-6331 IC50 (µM) | Assay Type |

| TEAD1 | 0.3 | Thermal Shift Assay |

| TEAD2 | 0.6 | Thermal Shift Assay |

| TEAD3 | 0.1 | Thermal Shift Assay |

| TEAD4 | 0.2 | Thermal Shift Assay |

Off-Target Specificity of this compound

Comprehensive off-target profiling data for this compound, such as a broad kinase panel screen (e.g., KINOMEscan®), is not publicly available at the time of this writing. For a thorough assessment of specificity, it is crucial to evaluate the binding of this compound against a wide range of kinases and other potential off-targets. A typical approach for this is described in the experimental protocols section. For reference, a potent pan-TEAD inhibitor, ISM-6331, was reported to have a very low off-target risk in a Safety 44 panel test[3].

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.

Caption: Experimental workflow for a TR-FRET based TEAD-YAP interaction assay.

Caption: Experimental workflow for an AlphaLISA based TEAD-YAP interaction assay.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay quantitatively measures the disruption of the TEAD-YAP protein-protein interaction by an inhibitor.

Materials:

-

Purified, recombinant human TEAD protein (e.g., TEAD4) tagged with a FRET donor (e.g., Terbium cryptate).

-

Purified, recombinant human YAP protein fragment (containing the TEAD-binding domain) tagged with a FRET acceptor (e.g., d2).

-

This compound or other test compounds.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume, non-binding surface microplates.

-

TR-FRET compatible microplate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reagent Preparation: Dilute the donor-labeled TEAD and acceptor-labeled YAP proteins to their optimal concentrations in the assay buffer. These concentrations should be predetermined through titration experiments to achieve a robust assay window.

-

Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle). b. Add the donor-labeled TEAD protein solution (e.g., 5 µL) to all wells. c. Add the acceptor-labeled YAP protein solution (e.g., 5 µL) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Detection: a. Measure the fluorescence emission at two wavelengths using a TR-FRET plate reader: the donor emission wavelength (e.g., 620 nm for Terbium) and the acceptor emission wavelength (e.g., 665 nm for d2). b. The reader should be set with a time delay (e.g., 60 µs) to minimize background fluorescence.

-

Data Analysis: a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for TEAD-YAP Interaction

This bead-based immunoassay provides a sensitive method for detecting the disruption of the TEAD-YAP interaction.

Materials:

-

Biotinylated YAP protein fragment.

-

TEAD protein tagged with an epitope (e.g., His-tag or GST-tag).

-

Streptavidin-coated Donor beads.

-

Anti-epitope-tag-conjugated Acceptor beads (e.g., anti-His or anti-GST).

-

This compound or other test compounds.

-

AlphaLISA assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

-

384-well white opaque microplates.

-

AlphaLISA-compatible microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in the AlphaLISA assay buffer.

-

Reagent Preparation: Dilute the biotinylated YAP, tagged TEAD protein, and both Donor and Acceptor beads to their optimal concentrations in the assay buffer.

-

Assay Reaction: a. Add the diluted this compound or control to the wells of the microplate. b. Add the tagged TEAD protein and the biotinylated YAP protein to the wells. c. Incubate for a period (e.g., 30-60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding. d. Add the Acceptor beads and incubate for a further period (e.g., 60 minutes) at room temperature. e. Add the Donor beads and incubate for a final period (e.g., 30-60 minutes) at room temperature in the dark.

-

Detection: Read the plate on an AlphaLISA-compatible reader, exciting at 680 nm and measuring the emission at 520-620 nm.

-

Data Analysis: a. Plot the AlphaLISA signal against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

-

Cell line expressing endogenous TEAD proteins (e.g., a cancer cell line known to be dependent on TEAD activity).

-

This compound or other test compounds.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., PBS with protease inhibitors).

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody specific to a TEAD isoform.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection system.

Procedure:

-

Cell Treatment: a. Culture the chosen cell line to a high confluency. b. Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) in the cell culture incubator.

-

Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the different aliquots to a range of temperatures (e.g., from 37°C to 70°C in a thermal cycler for a fixed time, typically 3 minutes). d. Cool the samples to room temperature.

-

Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or sonication. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a TEAD-specific antibody.

-

Data Analysis: a. Quantify the band intensities for the TEAD protein at each temperature for both the vehicle- and this compound-treated samples. b. Plot the normalized band intensity against the temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the TEAD protein due to inhibitor binding, thus confirming target engagement. An isothermal dose-response format can also be used, where cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature to determine the EC50 of target engagement.

Kinome Profiling for Off-Target Selectivity

To assess the off-target effects of this compound on the human kinome, a comprehensive screening against a large panel of kinases is recommended. This is typically performed as a fee-for-service by specialized companies.

General Procedure (e.g., KINOMEscan®):

-

Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

-

Execution: a. This compound is incubated with a diverse panel of human kinases (typically over 400). b. The amount of each kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: a. The results are typically reported as the percentage of the kinase that is inhibited by this compound at a specific concentration (e.g., 1 µM). b. A lower percentage of remaining bound kinase indicates a stronger interaction between this compound and that particular kinase. c. The data can be visualized as a dendrogram of the human kinome, with circles indicating the kinases that are significantly inhibited, providing a clear visual representation of the inhibitor's selectivity.

By employing these methodologies, researchers can gain a thorough understanding of the specificity and selectivity of this compound, which is essential for its validation as a research tool and for any further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for TEAD-IN-8 in a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8 is a potent and specific small molecule inhibitor of the transcriptional activity of TEA Domain (TEAD) family transcription factors.[1] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2][3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD transcription factors.[4][5] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[4][6] Dysregulation of the Hippo pathway, leading to constitutive TEAD-YAP/TAZ activity, is implicated in the development and progression of various cancers.[4][5] this compound offers a promising tool for investigating the therapeutic potential of targeting this pathway.

This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to quantify its inhibitory effect on TEAD-YAP mediated transcription.

Mechanism of Action

This compound functions by inhibiting the transcriptional activities of the TEAD-YAP complex.[1] This prevents the expression of downstream target genes involved in cell proliferation and survival. The precise mechanism of this compound is through the disruption of the TEAD-YAP interaction, thereby preventing the recruitment of the transcriptional machinery to the promoters of target genes.

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of the YAP and TAZ co-activators. In a simplified model, when the pathway is "ON" (e.g., due to high cell density), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the pathway is "OFF", unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD, and activate gene transcription. This compound acts downstream in this pathway, directly interfering with the TEAD-YAP transcriptional complex.

Quantitative Data Summary

| Compound | Assay System | Cell Line | IC50 / EC50 | Reference |

| Compound 2 | 8xGTIIC-Luciferase Reporter | HEK293T | 6.5 µM | [4] |

| CPD3.1 | GAL4-TEAD Reporter | HeLa | ~33-44 µM | [7] |

| Okadaic Acid | TEAD Reporter | MCF7 | ~0.13 µM | [2] |

| H2O2 | TEAD Reporter | MCF7 | ~7.5 mM | [2] |

Note: The potency of this compound should be determined empirically using the protocol below, and the above values serve as a reference for the expected range of activity for TEAD inhibitors.

Experimental Protocols

TEAD-YAP Luciferase Reporter Assay

This protocol is designed to measure the inhibition of TEAD-YAP transcriptional activity by this compound. It is adapted from established protocols for similar assays.[2][4]

Materials:

-

Cell Line: HEK293T or a similar human cell line with low endogenous Hippo pathway activity. Alternatively, a commercially available TEAD reporter cell line such as the TEAD Luciferase Reporter MCF7 Cell Line can be used.[2]

-

TEAD Reporter Plasmid: A luciferase reporter plasmid containing multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).[4]

-

Control Plasmid: A constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency and cell viability.

-

Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

-

Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and antibiotics.

-

Luciferase Assay System: A commercial dual-luciferase reporter assay system.

-

Luminometer: A plate-reading luminometer capable of measuring firefly and Renilla luciferase activity.

-

White, clear-bottom 96-well plates.

Experimental Workflow:

Protocol:

Day 1: Cell Seeding

-

Culture and expand the chosen cell line in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of growth medium.[4]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

Day 2: Transfection

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes the TEAD reporter plasmid and the control Renilla plasmid.

-

Carefully add the transfection mix to each well.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[4]

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Day 4: Luciferase Assay

-

Equilibrate the luciferase assay reagents to room temperature.

-

Remove the medium from the wells.

-

Wash the cells once with PBS.

-

Lyse the cells by adding the lysis buffer provided in the luciferase assay kit.

-

Follow the manufacturer's instructions for the dual-luciferase assay system to measure both firefly and Renilla luciferase activity using a luminometer.

Data Analysis:

-

Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 * (1 - (Normalized value of this compound treated well / Average normalized value of vehicle control wells))

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting

-

Low Luciferase Signal:

-

Optimize transfection efficiency.

-

Increase the amount of reporter plasmid.

-

Ensure the luminometer is set to the correct sensitivity.

-

-

High Variability between Replicates:

-

Ensure accurate and consistent pipetting.

-

Check for uniform cell seeding.

-

Mix reagents thoroughly.

-

-

Inconsistent IC50 Values:

-

Ensure the stability and purity of this compound.

-

Verify the accuracy of serial dilutions.

-

Maintain consistent incubation times.

-

Conclusion

The TEAD-YAP luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound. This protocol provides a detailed framework for researchers to evaluate the potency of this compound and to further investigate its potential as a therapeutic agent in cancers with dysregulated Hippo signaling. Careful execution of the protocol and data analysis will yield reliable and reproducible results, contributing to the advancement of novel cancer therapies.

References

- 1. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

TEAD-IN-8 Protocol for Cell Proliferation Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-8, also known as TM2, is a potent and specific small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. By inhibiting the auto-palmitoylation of TEAD, this compound effectively disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This disruption leads to the downregulation of transcriptional programs involved in cell proliferation, survival, and tumorigenesis. These application notes provide detailed protocols for utilizing this compound in cell proliferation studies, including methodologies for assessing its anti-proliferative activity and confirming its mechanism of action.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

This compound targets the lipid pocket of TEAD proteins, preventing their auto-palmitoylation, a post-translational modification essential for their stability and interaction with YAP/TAZ. By inhibiting this process, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the suppression of downstream target gene expression and a subsequent reduction in cell proliferation.

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Quantitative Data

The inhibitory activity of this compound on TEAD auto-palmitoylation and its anti-proliferative effects on cancer cell lines are summarized below.

| Parameter | TEAD Isoform | IC50 (nM) | Reference |

| Auto-palmitoylation Inhibition | TEAD2 | 156 | [1] |

| TEAD4 | 38 | [1] |

Table 1: In vitro inhibitory activity of this compound (TM2) against TEAD auto-palmitoylation.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| NCI-H226 | Malignant Pleural Mesothelioma | Not explicitly stated, but potent anti-proliferative effects observed | 72 hours |

| Huh7 | Hepatocellular Carcinoma | 0.72 (Tumor sphere formation) | Not specified |

| MDA-MB-231 | Breast Cancer | Potent inhibition of target genes observed, suggesting anti-proliferative activity | 24 hours (for gene expression) |

Table 2: Anti-proliferative activity of this compound (TM2) in YAP-dependent cancer cell lines. Note: Specific IC50 values for cell viability are not consistently reported in the literature; however, the compound demonstrates potent activity in functional assays.

Experimental Protocols

Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)

This protocol outlines the steps to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

This compound (TM2)

-

YAP-dependent cancer cell line (e.g., NCI-H226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for NCI-H226)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Count the cells and adjust the concentration to 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A DMSO-only control should be included.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the DMSO control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][3]

-

-

CCK-8 Assay:

-

After the incubation period, add 10 µL of CCK-8 solution to each well.[2]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Figure 2: Workflow for the CCK-8 cell proliferation assay.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between YAP and TEAD in cells.

Materials:

-

YAP-dependent cancer cell line (e.g., NCI-H226)

-

This compound (TM2)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-YAP or Anti-pan-TEAD antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-TEAD or Anti-YAP antibody for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment and Lysis:

-

Culture NCI-H226 cells to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or a DMSO control for 24 hours.[4]

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the appropriate primary antibodies (e.g., anti-pan-TEAD and anti-YAP) followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the this compound treated samples indicates disruption of the YAP-TEAD interaction.[4][5]

-

Figure 3: Workflow for Co-Immunoprecipitation.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the effect of this compound on the expression of YAP/TAZ-TEAD target genes.

Materials:

-

YAP-dependent cancer cell line (e.g., NCI-H226)

-

This compound (TM2)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells with this compound as described in the Co-IP protocol.

-

After the treatment period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[6]

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the DMSO control, normalized to the housekeeping gene. A decrease in the expression of CTGF and CYR61 would confirm the inhibitory effect of this compound on YAP/TAZ-TEAD transcriptional activity.[7]

-

Troubleshooting

-

Low signal in CCK-8 assay: Increase cell seeding density or extend the incubation time with the CCK-8 reagent.

-

High background in Western blot: Increase the number of washes during the co-immunoprecipitation steps and optimize antibody concentrations.

-

Variability in qPCR results: Ensure high-quality RNA and accurate pipetting. Use validated primers and run technical replicates.

Conclusion

This compound is a valuable tool for studying the role of the Hippo-YAP/TAZ-TEAD signaling pathway in cell proliferation. The protocols provided here offer a framework for assessing its anti-proliferative efficacy and confirming its mechanism of action in relevant cancer cell models. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.

References

- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing Cell Proliferation with EdU Staining Following TEAD-IN-8 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[2] The TEA domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway.[3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4]

TEAD-IN-8 is a potent and specific small molecule inhibitor that targets the TEAD-YAP interaction, thereby inhibiting TEAD transcriptional activity and suppressing the proliferation of cancer cells dependent on this interaction.[5] This application note provides a detailed protocol for utilizing 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining to accurately measure the anti-proliferative effects of this compound. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its detection via a click chemistry reaction offers a sensitive and robust method for quantifying cell proliferation.

Principle of the Assay

This protocol involves treating cultured cells with this compound to inhibit TEAD-mediated gene transcription, which is expected to arrest the cell cycle and reduce cell proliferation. Following treatment, the cells are incubated with EdU, which is incorporated into the DNA of actively dividing cells. The incorporated EdU is then detected by a fluorescent azide (B81097) through a copper-catalyzed click reaction. The percentage of EdU-positive cells, representing the proliferating cell population, can then be quantified using fluorescence microscopy or flow cytometry. This allows for the determination of the dose-dependent inhibitory effect of this compound on cell proliferation and the calculation of its half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory effect of this compound on cell proliferation can be quantified by calculating the percentage of EdU-positive cells at various concentrations of the inhibitor. This data can be used to generate a dose-response curve and determine the IC50 value.

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines Determined by EdU Proliferation Assay

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H226 | Malignant Pleural Mesothelioma (NF2-deficient) | 9 |

| MSTO-211H | Malignant Pleural Mesothelioma (LATS1/2 mutant) | 50 |

| NCI-H2052 | Malignant Pleural Mesothelioma (NF2 mutant) | 23 |

| Mero14 | Malignant Pleural Mesothelioma (LATS2 mutant/NF2 deficient) | 24 |

Note: The IC50 values presented are representative values for pan-TEAD inhibitors in Hippo-altered cell lines and may vary depending on the specific experimental conditions and cell line used.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Hippo Signaling Pathway and this compound Mechanism of Action.

Caption: Experimental Workflow for EdU Staining with this compound.

Experimental Protocols

Materials Required

-

Cell Line: A cell line known to be dependent on the Hippo-YAP/TAZ-TEAD pathway for proliferation (e.g., NCI-H226, MSTO-211H).

-

Culture Medium: Appropriate complete growth medium for the chosen cell line.

-

This compound: Stock solution in DMSO.

-

EdU (5-ethynyl-2'-deoxyuridine): 10 mM stock solution in DMSO or PBS.

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.5% Triton™ X-100 in PBS.

-

Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

-

Click-iT™ EdU Reaction Cocktail:

-

Click-iT™ Reaction Buffer

-

Copper Sulfate (CuSO4)

-

Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

-

Reaction Buffer Additive (e.g., Sodium Ascorbate), prepare fresh.

-

-

Nuclear Counterstain: DAPI or Hoechst 33342.

-

Culture Plates: 96-well or other appropriate format for imaging or flow cytometry.

-

Fluorescence Microscope or Flow Cytometer.

Protocol

1. Cell Seeding:

-

Culture cells in their recommended complete growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50-70% confluent at the time of EdU labeling. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

2. This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a duration sufficient to observe an anti-proliferative effect, typically 24 to 72 hours. The optimal treatment time may need to be determined experimentally.

3. EdU Labeling:

-

Following the this compound treatment, add EdU to each well to a final concentration of 10 µM.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time with EdU depends on the cell cycle length of the cell line and should be optimized.

4. Cell Fixation and Permeabilization:

-

Carefully aspirate the medium from the wells.

-

Gently wash the cells once with PBS.

-

Add 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

-

Aspirate the fixation solution and wash the cells twice with 3% BSA in PBS.

-

Add 100 µL of 0.5% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the cells.

-

Aspirate the permeabilization solution and wash the cells twice with 3% BSA in PBS.

5. EdU Detection (Click Reaction):

-

Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail for one well includes the Click-iT™ reaction buffer, CuSO4, a fluorescent azide, and a reaction buffer additive.

-

Aspirate the wash buffer from the wells.

-

Add 50-100 µL of the Click-iT™ reaction cocktail to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Aspirate the reaction cocktail and wash the cells once with 3% BSA in PBS.

6. Nuclear Staining:

-

Add 100 µL of a working solution of DAPI (e.g., 300 nM in PBS) or Hoechst 33342 to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Aspirate the nuclear stain and wash the cells twice with PBS.

-

Leave the final PBS wash in the wells for imaging.

7. Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorescent azide and the nuclear counterstain.

-

Capture multiple images from different fields for each well to ensure representative data.

-

Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the results.

-

Count the total number of nuclei (DAPI or Hoechst positive).

-

Count the number of proliferating cells (EdU positive).

-

-

Calculate the percentage of EdU-positive cells for each concentration of this compound:

-

% Proliferating Cells = (Number of EdU-positive cells / Total number of cells) x 100

-

-

Plot the percentage of proliferating cells against the log of the this compound concentration to generate a dose-response curve.

-

Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Incomplete washing | Increase the number and duration of wash steps. |

| Insufficient blocking | Ensure the use of 3% BSA in the wash buffer. | |

| Weak EdU Signal | Insufficient EdU incubation time | Optimize the EdU labeling time for your cell line. |

| Inefficient click reaction | Prepare the reaction cocktail fresh and protect it from light. Ensure all components are added in the correct order. | |

| Cell cycle arrest due to other factors | Ensure cells are healthy and in the logarithmic growth phase before treatment. | |

| Cell Detachment | Harsh pipetting | Be gentle during washing and solution changes. |

| Toxicity of this compound at high concentrations | Assess cell viability with a trypan blue exclusion assay. Adjust the concentration range if necessary. |

Conclusion

The EdU staining protocol provides a reliable and sensitive method for assessing the anti-proliferative effects of the TEAD inhibitor, this compound. By accurately quantifying the percentage of cells undergoing DNA synthesis, researchers can effectively determine the potency of this compound and its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. Careful optimization of cell seeding density, drug treatment duration, and EdU labeling time is crucial for obtaining robust and reproducible results.

References

- 1. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Wound Healing Assay Using TEAD-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway, mediating the transcriptional output of its co-activators, YAP and TAZ. The interaction between YAP/TAZ and TEAD is crucial for promoting the expression of genes involved in cell proliferation and migration.[1][2][3] Consequently, inhibiting the TEAD-YAP/TAZ interaction presents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[1][4]

TEAD-IN-8 is a novel, potent, and specific small molecule inhibitor of TEAD-YAP transcriptional activities.[5] By disrupting the TEAD-YAP complex, this compound is expected to suppress the pro-tumorigenic functions of the Hippo pathway, including cell migration, a key process in wound healing and cancer metastasis.[6][7]

This document provides detailed application notes and protocols for utilizing this compound in a wound healing (scratch) assay to assess its inhibitory effect on cell migration.

Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is inactive, allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that drive cell proliferation and migration.[1][2][3]

This compound functions by directly inhibiting the interaction between TEAD and YAP/TAZ. This disruption prevents the formation of the active transcriptional complex, thereby downregulating the expression of target genes responsible for cell migration.

Signaling Pathway Diagram

Experimental Protocols

Wound Healing (Scratch) Assay Protocol

This protocol details the steps to perform a wound healing assay to evaluate the effect of this compound on the migration of cancer cells.

Materials:

-

Cancer cell line with known Hippo pathway dysregulation (e.g., NCI-H226, MDA-MB-231, OVCAR-8)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well tissue culture plates

-

Sterile p200 pipette tips or a wound healing assay insert

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

-

Creating the Wound:

-

Once the cells have reached confluency, carefully create a "scratch" or wound in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

-

Gently wash the wells twice with PBS to remove any detached cells and debris.

-

-

Treatment with this compound:

-

Replace the PBS with fresh serum-free or low-serum medium. The use of low-serum media is recommended to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.

-

Add this compound to the treatment wells at the desired concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM.

-

Add an equivalent amount of the vehicle (DMSO) to the control wells.

-

-

Image Acquisition:

-

Immediately after adding the treatments, capture the first images of the wounds (T=0 hours) using a phase-contrast microscope at 4x or 10x magnification.

-

It is crucial to mark the position of the images to ensure that the same field of view is captured at subsequent time points.

-

Incubate the plates at 37°C and 5% CO2.

-

Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) until the wounds in the control wells are nearly closed.

-

-

Data Analysis:

-

Measure the area or the width of the wound in the images from each time point. ImageJ or other image analysis software can be used for this purpose.

-

Calculate the percentage of wound closure at each time point for both the treated and control wells using the following formula:

% Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

-

Experimental Workflow Diagram

Data Presentation

The quantitative data from the wound healing assay should be summarized in a table for easy comparison between different concentrations of this compound and the control group.

| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |

| Vehicle Control (DMSO) | 0 | 45 ± 5 | 92 ± 4 |

| This compound | 1 | 38 ± 6 | 75 ± 7 |

| This compound | 5 | 25 ± 4 | 53 ± 6 |

| This compound | 10 | 15 ± 3 | 31 ± 5 |

| This compound | 20 | 8 ± 2 | 18 ± 4 |